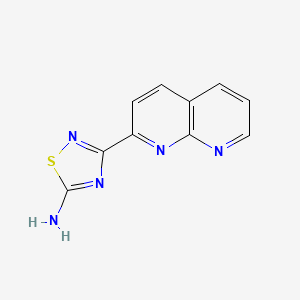

3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine

説明

3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,8-naphthyridine core fused to a 1,2,4-thiadiazole ring via a covalent bond at the 3-position. The 1,8-naphthyridine moiety is a bicyclic aromatic system containing two nitrogen atoms, while the thiadiazole ring contributes additional sulfur and nitrogen heteroatoms.

特性

CAS番号 |

1179360-29-2 |

|---|---|

分子式 |

C10H7N5S |

分子量 |

229.26 g/mol |

IUPAC名 |

3-(1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C10H7N5S/c11-10-14-9(15-16-10)7-4-3-6-2-1-5-12-8(6)13-7/h1-5H,(H2,11,14,15) |

InChIキー |

CTEKJEXXHXHQCA-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(N=C1)N=C(C=C2)C3=NSC(=N3)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multicomponent reactions, metal-catalyzed synthesis, and cycloaddition reactions. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, which results in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and atom economy are often applied to develop more efficient and environmentally friendly synthetic routes.

化学反応の分析

Types of Reactions

3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines.

科学的研究の応用

3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic applications, including anti-tuberculosis activity.

作用機序

The mechanism of action of 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the activity of enzymes essential for bacterial survival. Molecular docking studies have shown that derivatives of this compound can bind to the active site of enoyl-ACP reductase, an enzyme involved in fatty acid synthesis in Mycobacterium tuberculosis .

類似化合物との比較

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their properties:

*Estimated based on analogs (e.g., CAS 1179362-11-8: C11H9N5S = 243.3 g/mol).

Key Structural Differences:

- Naphthyridine vs. This may improve binding affinity in biological targets but could reduce solubility .

Physicochemical Properties

- Solubility: The phenylsulfanyl derivative () is sparingly soluble in chloroform and methanol, while di(pyridin-2-yl) analogs () likely exhibit moderate solubility due to polar nitrogen atoms. The naphthyridine derivative’s solubility is unconfirmed but may be lower due to increased hydrophobicity.

生物活性

3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Synthesis

The synthesis of 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine involves the formation of the thiadiazole ring through a series of reactions. The compound can be synthesized via a reaction between 1,8-naphthyridine derivatives and thiocarbonyl compounds, followed by cyclization reactions that yield the desired thiadiazole structure.

Biological Activity

The biological activity of 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine has been explored in various studies, particularly focusing on its antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values ranging from 16 to 31.25 μg/mL against various bacterial strains. This activity is comparable to standard antibiotics like ampicillin .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine | Staphylococcus aureus | 16 |

| 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine | Escherichia coli | 31.25 |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antibacterial Screening : A study evaluated the antibacterial activity of various thiadiazole derivatives including 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine against common pathogens. The results showed that compounds with naphthyridine substitutions had enhanced antibacterial properties compared to their non-substituted counterparts .

- Cytotoxicity Studies : Another research focused on the cytotoxic effects of this compound on cancer cell lines. The findings suggested moderate cytotoxicity with potential for further development as an anticancer agent .

The mechanism by which 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its biological effects is not fully elucidated; however, it is hypothesized that the presence of the thiadiazole ring plays a crucial role in disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。